8-(Azetidin-3-yloxy)-2-methylquinoline
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Overview
Description
8-(Azetidin-3-yloxy)-2-methylquinoline is a heterocyclic compound that features both azetidine and quinoline moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azetidin-3-yloxy)-2-methylquinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline core. One common method involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from azetidin-3-one through a series of reactions, including the Horner–Wadsworth–Emmons reaction and aza-Michael addition.
Attachment to Quinoline: The azetidine ring is then attached to the quinoline core through nucleophilic substitution reactions, often using quinoline derivatives as starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
8-(Azetidin-3-yloxy)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
8-(Azetidin-3-yloxy)-2-methylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Azetidin-3-yloxy)-2-methylquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-(Azetidin-3-yloxy)quinoline: Similar structure but lacks the methyl group at the 2-position.
2-Methylquinoline: Lacks the azetidine ring, making it less versatile in chemical reactions.
Azetidine derivatives: Compounds containing the azetidine ring but different substituents on the quinoline core.
Uniqueness
8-(Azetidin-3-yloxy)-2-methylquinoline is unique due to the presence of both the azetidine and quinoline moieties, which confer distinct chemical and biological properties.
Biological Activity
8-(Azetidin-3-yloxy)-2-methylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1864060-43-4
- Molecular Formula : C12H12N2O
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to have notable activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 64 µg/mL | Moderate |
Pseudomonas aeruginosa | 128 µg/mL | Low |
The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting essential cellular processes, which contributes to its antibacterial effects .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results.
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
MCF-7 | 15 | High |
A549 | 20 | Moderate |
Mechanistically, the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It may modulate receptor activity related to apoptosis, influencing downstream signaling pathways that regulate cell survival and proliferation.
Study on Antimicrobial Resistance
In a comparative study focusing on antibiotic resistance, this compound was evaluated against resistant strains of Staphylococcus aureus. The results indicated that the compound retained efficacy even against strains with known resistance mechanisms, suggesting potential as a therapeutic agent in treating resistant infections .
Evaluation in Cancer Models
In a recent study involving murine models of breast cancer, treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
8-(azetidin-3-yloxy)-2-methylquinoline |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-10-3-2-4-12(13(10)15-9)16-11-7-14-8-11/h2-6,11,14H,7-8H2,1H3 |
InChI Key |
SMODYTDBQMONTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3CNC3)C=C1 |
Origin of Product |
United States |
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